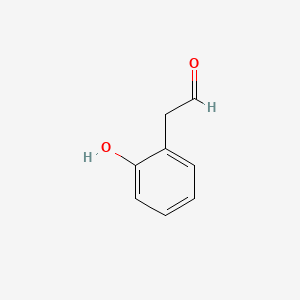

2-(2-hydroxyphenyl)acetaldehyde

描述

Structure

2D Structure

3D Structure

属性

IUPAC Name |

2-(2-hydroxyphenyl)acetaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8O2/c9-6-5-7-3-1-2-4-8(7)10/h1-4,6,10H,5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RFBOLEJBSGUBPZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)CC=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50225509 | |

| Record name | 2-Hydroxyphenylacetaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50225509 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

136.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7451-95-8 | |

| Record name | 2-Hydroxybenzeneacetaldehyde | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=7451-95-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Hydroxyphenylacetaldehyde | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007451958 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Hydroxyphenylacetaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50225509 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(2-HYDROXYPHENYL)ETHANAL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/46L3533LRL | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Methodologies for 2 2 Hydroxyphenyl Acetaldehyde and Its Derivatives

Classical Chemical Synthesis Routes to 2-(2-Hydroxyphenyl)acetaldehyde

Traditional synthetic approaches rely on well-established functional group transformations, primarily involving the oxidation of a corresponding alcohol or the partial reduction of a carboxylic acid precursor.

The most direct classical route to this compound is the selective oxidation of its corresponding primary alcohol, 2-(2-hydroxyphenyl)ethanol. lookchem.comebi.ac.uk This transformation requires careful selection of oxidizing agents to prevent over-oxidation of the newly formed aldehyde to the more stable carboxylic acid, 2-hydroxyphenylacetic acid.

The primary challenge in this approach is achieving high selectivity for the aldehyde. Mild and selective oxidation conditions are paramount. Catalytic systems employing molecular oxygen as a green oxidant are favored in modern applications. For instance, cobalt-based catalysts, such as Co(II) salen complexes, have been shown to be effective for the selective aerobic oxidation of alcohols. nih.govmdpi.com The reaction involves the activation of molecular oxygen by the metal complex to selectively convert the primary alcohol to the aldehyde under relatively mild conditions. nih.gov

Table 1: Representative Conditions for Selective Alcohol Oxidation

| Starting Material | Oxidant/Catalyst System | Product | Key Feature |

|---|---|---|---|

| Primary Alcohol (e.g., 2-(2-hydroxyphenyl)ethanol) | Mild Oxidizing Agent (e.g., PCC, DMP) | Aldehyde (this compound) | Stoichiometric, controlled oxidation. |

PCC: Pyridinium chlorochromate; DMP: Dess-Martin periodinane.

An alternative classical strategy involves the reduction of a 2-hydroxyphenylacetic acid derivative. Direct reduction of a carboxylic acid to an aldehyde is challenging, as the aldehyde is typically more reactive than the starting acid and is further reduced to an alcohol. Therefore, the carboxylic acid is first converted to a more suitable derivative, such as an ester or an acyl chloride, which can then be selectively reduced.

Two prominent methods for this partial reduction are:

DIBAL-H Reduction of Esters : 2-Hydroxyphenylacetic acid can be esterified (e.g., to methyl 2-hydroxyphenylacetate). This ester can then be reduced using Diisobutylaluminium hydride (DIBAL-H) at low temperatures, typically -78 °C. chemistrysteps.commasterorganicchemistry.com DIBAL-H is a bulky hydride reagent that forms a stable tetrahedral intermediate with the ester at low temperatures. chemistrysteps.comyoutube.com Upon aqueous workup, this intermediate hydrolyzes to yield the desired aldehyde, this compound. The low temperature is crucial to prevent the breakdown of the intermediate and subsequent over-reduction to the alcohol. masterorganicchemistry.comyoutube.comlibretexts.org

Rosenmund Reduction of Acyl Chlorides : In this method, 2-hydroxyphenylacetic acid is first converted to its acyl chloride, 2-hydroxyphenylacetyl chloride, typically using thionyl chloride. The subsequent Rosenmund reduction involves the catalytic hydrogenation of the acyl chloride using a "poisoned" palladium catalyst, such as palladium on barium sulfate (B86663) (Pd/BaSO₄). wikipedia.orgalfa-chemistry.combyjus.com The barium sulfate support and often an added catalyst poison (like quinoline (B57606) or thiourea) deactivate the catalyst just enough to stop the reduction at the aldehyde stage, preventing the formation of 2-(2-hydroxyphenyl)ethanol. wikipedia.orgalfa-chemistry.comjuniperpublishers.com

Table 2: Comparison of Reduction Strategies for Aldehyde Synthesis

| Method | Precursor | Reagent | Key Conditions |

|---|---|---|---|

| DIBAL-H Reduction | Ester (e.g., Methyl 2-hydroxyphenylacetate) | Diisobutylaluminium hydride (DIBAL-H) | Low temperature (-78 °C) to isolate the aldehyde. chemistrysteps.commasterorganicchemistry.com |

Rearrangement reactions are a cornerstone of organic synthesis for creating specific isomers. The Fries rearrangement, for example, involves the Lewis acid-catalyzed rearrangement of phenolic esters to yield ortho- and para-hydroxy aryl ketones. google.com While this reaction produces a related structural motif (a carbonyl group adjacent to a hydroxylated phenyl ring), specific examples of rearrangement reactions that directly yield this compound are not prominently documented in chemical literature. The synthesis of the target aldehyde typically proceeds through the more direct oxidation or reduction pathways previously described.

Modern and Green Chemistry Approaches in this compound Synthesis

Contemporary synthetic chemistry emphasizes efficiency, atom economy, and the use of environmentally benign reagents. These principles are reflected in the development of novel catalytic methods and multicomponent reactions for synthesizing o-hydroxyphenylacetaldehyde and its derivatives.

Modern catalytic methods offer elegant solutions for constructing complex molecules from simple precursors. A notable strategy involves the direct C-H activation of both a phenol (B47542) and an aldehyde. For instance, cationic ruthenium hydride complexes have been shown to catalyze the oxidative C-H coupling reaction of phenols with aldehydes to regioselectively produce 2-acylphenol compounds. nih.gov This type of reaction forms the C-C bond and the carbonyl group ortho to the phenolic hydroxyl in a single step, avoiding the need for pre-functionalized starting materials. While this specific example leads to a ketone, the underlying principle of catalytic C-H functionalization represents a state-of-the-art approach for synthesizing derivatives within this compound class.

Multicomponent reactions (MCRs), where three or more reactants combine in a single pot to form a product containing portions of all reactants, exemplify the principles of green and efficient chemistry. These reactions reduce waste, minimize purification steps, and rapidly build molecular complexity.

While not producing this compound itself, MCRs starting from salicylaldehyde (B1680747) (2-hydroxybenzaldehyde), a structurally related and readily available precursor, are well-established for creating a diverse range of complex derivatives. For example, a one-pot, three-component reaction of a salicylaldehyde, an amine, and a malononitrile (B47326) derivative can lead to complex heterocyclic structures like 2-imino-2H-chromene-3-carbonitriles. These reactions can be promoted by simple catalysts under mild conditions, showcasing a highly efficient pathway to novel analogues.

Table 3: Example of a Multicomponent Reaction for Derivative Synthesis

| Reactant 1 | Reactant 2 | Reactant 3 | Catalyst/Solvent | Product Class | Key Feature |

|---|

Chemoenzymatic and Biocatalytic Pathways for Hydroxyphenylacetaldehydes

While the direct biocatalytic synthesis of this compound is not extensively documented in literature, related isomers, particularly 4-hydroxyphenylacetaldehyde, serve as important models for understanding the enzymatic pathways involved. Chemoenzymatic approaches, which combine chemical and biological transformation steps, offer a versatile strategy for producing specific isomers like the target 2-hydroxy compound. nih.gov

The biosynthesis of hydroxyphenylacetaldehydes is well-studied for the para-isomer, 4-hydroxyphenylacetaldehyde (p-HPAA), which is a key intermediate in the formation of numerous plant and microbial secondary metabolites, including critical alkaloids like morphine and berberine. smolecule.comwikipedia.org The primary and most documented enzymatic route begins with the amino acid L-tyrosine.

The pathway involves two main enzymatic steps:

Decarboxylation: L-tyrosine is first decarboxylated to produce tyramine (B21549). This reaction is catalyzed by the enzyme tyrosine decarboxylase (TDC), a pyridoxal (B1214274) phosphate-dependent enzyme. wikipedia.org

Oxidative Deamination: The resulting tyramine is then converted to 4-hydroxyphenylacetaldehyde. This step is typically catalyzed by a monoamine oxidase (MAO) in humans or a tyramine oxidase (TynA) in bacteria like Escherichia coli. wikipedia.org

An alternative single-step route has also been identified. Research has demonstrated that a parsley-derived enzyme, previously classified as a tyrosine decarboxylase, functions as a novel 4-hydroxyphenylacetaldehyde synthase (AAS). This enzyme can directly convert L-tyrosine into 4-HPAA. wikipedia.org

It is crucial to note that these established biosynthetic pathways specifically produce the 4-hydroxy isomer due to the structure of the precursor, L-tyrosine. The synthesis of the target compound, this compound, is not a direct product of this pathway. Its formation would likely rely on chemoenzymatic strategies, for instance, the biocatalytic reduction of a corresponding precursor such as 2-hydroxyphenylacetic acid or its derivatives, utilizing enzymes like carboxylic acid reductases. nih.gov

Table 1: Key Enzymes in the Biosynthesis of 4-Hydroxyphenylacetaldehyde from L-Tyrosine

| Enzyme | Abbreviation | Cofactor | Reaction Catalyzed | Starting Material | Product |

| Tyrosine Decarboxylase | TDC | Pyridoxal Phosphate | Decarboxylation | L-Tyrosine | Tyramine |

| Monoamine Oxidase | MAO | FAD | Oxidative Deamination | Tyramine | 4-Hydroxyphenylacetaldehyde |

| 4-Hydroxyphenylacetaldehyde Synthase | AAS | Pyridoxal Phosphate | Decarboxylation & Deamination | L-Tyrosine | 4-Hydroxyphenylacetaldehyde |

Biocatalysis provides powerful tools for creating chiral molecules with high stereoselectivity, an essential aspect of pharmaceutical and fine chemical synthesis. nih.govnih.gov While specific studies on the stereoselective synthesis of this compound are not prominent, the investigation of biocatalytic methods for structurally similar compounds reveals viable strategies.

A primary strategy involves the asymmetric reduction of a prochiral ketone precursor using ketoreductases (KREDs). These enzymes, which are often dependent on a nicotinamide (B372718) cofactor (NAD(P)H), can deliver a hydride to one face of a carbonyl group, producing a chiral alcohol with high enantiomeric excess. For instance, the enantioselective hydroxylation of 4-ethylphenol (B45693) by vanillyl alcohol oxidase proceeds through a planar quinone methide intermediate, where stereoselectivity is controlled by the enzyme's active site directing the attack of a water molecule. wur.nl This principle could be applied to the asymmetric reduction of a precursor like 2-hydroxyphenylglyoxal to generate a chiral this compound.

Another powerful approach is the use of aldolases for stereoselective carbon-carbon bond formation. Tandem biocatalytic systems combining aldolases and reductases have been developed to produce various chiral 2-hydroxy-4-butyrolactone derivatives from simple achiral starting materials. nih.govcsic.es An aldolase, such as HBPAPputida, can catalyze the stereoselective addition of a pyruvate (B1213749) donor to an aldehyde acceptor, establishing new chiral centers. csic.es This methodology could be explored for the synthesis of chiral derivatives of this compound.

The development of a stereoselective route would likely involve:

Screening: Testing a library of diverse biocatalysts (e.g., KREDs, aldolases, monooxygenases) for activity on a suitable precursor. nih.gov

Protein Engineering: Modifying the chosen enzyme's active site to improve activity, selectivity, and stability for the specific substrate.

Process Optimization: Fine-tuning reaction conditions such as pH, temperature, and cofactor regeneration to maximize yield and enantiomeric excess.

Purification and Isolation Techniques in Academic Synthesis Research (Excluding Basic Identification)

The purification of aldehydes, particularly those with reactive functional groups like a phenol, presents significant challenges due to their instability and tendency to undergo side reactions or polymerization. Standard techniques like distillation can be unsuitable for thermally unstable compounds. google.com Academic research employs specialized techniques that go beyond basic chromatography to isolate such molecules in high purity.

A prominent and effective method for the purification of reactive aldehydes is through the formation of a reversible bisulfite adduct . wikipedia.orgacs.org This technique leverages the nucleophilic addition of the bisulfite ion (HSO₃⁻) to the aldehyde's carbonyl group, forming a stable, water-soluble α-hydroxysulfonate salt. rochester.edunih.gov This transformation allows for the easy separation of the aldehyde from non-carbonyl, organic-soluble impurities via liquid-liquid extraction. nih.govacs.org

The process generally involves the following steps, as detailed in various organic process research protocols:

Table 2: Protocol for Aldehyde Purification via Bisulfite Adduct Formation

| Step | Procedure | Rationale |

| 1. Adduct Formation | The crude reaction mixture containing the aldehyde is dissolved in a water-miscible organic solvent (e.g., methanol, THF). A saturated aqueous solution of sodium bisulfite (NaHSO₃) is added, and the mixture is shaken vigorously. acs.orgnih.gov | The miscible solvent ensures the aldehyde and the aqueous bisulfite ions come into contact to form the charged α-hydroxysulfonate adduct. nih.gov |

| 2. Extraction | An immiscible organic solvent (e.g., ethyl acetate/hexanes) and additional water are added to the mixture, creating two distinct phases. The layers are separated. rochester.edunih.gov | The charged bisulfite adduct is highly polar and partitions into the aqueous layer, while non-aldehyde organic impurities remain in the immiscible organic layer. |

| 3. Reversal | The isolated aqueous layer containing the adduct is mixed with an organic solvent. A base (e.g., sodium hydroxide) is added to raise the pH significantly. rochester.edu | The bisulfite addition reaction is reversible under basic (or strongly acidic) conditions. The base regenerates the aldehyde, which is no longer charged and extracts back into the organic layer. |

| 4. Final Isolation | The organic layer containing the purified aldehyde is separated, washed, dried, and the solvent is evaporated to yield the final product. | This step removes residual water and base, providing the pure, isolated aldehyde. |

This method is highly chemoselective for aldehydes and some reactive ketones, tolerating a wide range of other functional groups, making it superior to more aggressive methods like oxidation to a carboxylic acid. nih.gov For particularly non-polar aldehydes where the adduct may precipitate, filtration of the solid adduct is an alternative to extraction. rochester.eduacs.org Another, albeit less common, derivatization strategy involves reacting the aldehyde with a thiol (like ethyl thiol) in the presence of an acid catalyst to form a stable mercaptal, which can be isolated and subsequently hydrolyzed to recover the aldehyde. google.com

Chemical Reactivity and Reaction Mechanisms of 2 2 Hydroxyphenyl Acetaldehyde

Reactions of the Aldehyde Functional Group

The aldehyde group is characterized by a carbonyl (C=O) function where the carbon atom is bonded to a hydrogen atom and a carbon atom of the ethyl bridge. The carbonyl carbon is electrophilic, making it susceptible to attack by nucleophiles.

One of the most fundamental reactions of aldehydes is nucleophilic addition. masterorganicchemistry.com In this process, a nucleophile attacks the electrophilic carbonyl carbon, breaking the pi bond of the carbonyl group and forming a tetrahedral intermediate. masterorganicchemistry.comyoutube.com The reactivity of aldehydes in nucleophilic additions is generally higher than that of ketones due to less steric hindrance and greater polarization of the carbonyl group. youtube.comquizlet.com

The general mechanism involves the attack of the nucleophile on the carbonyl carbon, followed by protonation of the resulting alkoxide ion. This can be catalyzed by either acid or base. Acid catalysis enhances the electrophilicity of the carbonyl carbon by protonating the carbonyl oxygen. libretexts.org

A classic example is the addition of hydrogen cyanide (HCN) to form a cyanohydrin. For 2-(2-hydroxyphenyl)acetaldehyde, this reaction yields 2-hydroxy-3-(2-hydroxyphenyl)propanenitrile. The reaction is typically performed by mixing the aldehyde with a solution of sodium or potassium cyanide and a weak acid, maintaining a pH of about 4-5 for the fastest reaction rate. chemguide.co.uk

Another important nucleophilic addition is the reaction with alcohols to form hemiacetals and, subsequently, acetals. In the presence of an acid catalyst, an alcohol molecule adds to the aldehyde to form a hemiacetal. libretexts.org With an excess of the alcohol, the reaction can proceed further to form an acetal, which involves the elimination of a water molecule. libretexts.org These reactions are reversible.

Table 1: Examples of Nucleophilic Addition Reactions

| Nucleophile | Reagent Example | Product Type |

|---|---|---|

| Cyanide Ion (:CN⁻) | HCN / NaCN | Cyanohydrin |

| Hydride Ion (:H⁻) | NaBH₄, LiAlH₄ | Primary Alcohol |

| Alkoxide Ion (RO⁻) | R-OH (e.g., Methanol, Ethanol) | Hemiacetal / Acetal |

| Water (H₂O) | H₂O | Hydrate (Gem-diol) |

Oxidation Reactions to Carboxylic Acid Derivatives

The aldehyde functional group of this compound is readily oxidized to a carboxylic acid. This transformation results in the formation of 2-hydroxyphenylacetic acid . nih.govfoodb.ca This product is a known human and mouse metabolite. nih.gov

Various oxidizing agents can accomplish this conversion. Common laboratory reagents for oxidizing aldehydes include potassium permanganate (B83412) (KMnO₄), chromic acid (H₂CrO₄), and Tollens' reagent ([Ag(NH₃)₂]⁺). The oxidation involves the replacement of the aldehydic carbon-hydrogen bond with a carbon-oxygen bond. Biologically, aldehyde dehydrogenases can catalyze the oxidation of aldehydes to their corresponding carboxylic acids. sigmaaldrich.comsigmaaldrich.com

The synthesis of 2-hydroxyphenylacetic acid can also be achieved through other routes, such as the treatment of (2-chlorophenyl)acetic acid with an alkali metal hydroxide (B78521) in the presence of a copper salt catalyst at high temperatures. google.comgoogle.com

Table 2: Common Oxidizing Agents for Aldehydes

| Oxidizing Agent | Formula | Conditions |

|---|---|---|

| Tollens' Reagent | [Ag(NH₃)₂]⁺ | Basic (Ammoniacal) |

| Fehling's Solution | Cu²⁺ complex with tartrate | Basic |

| Benedict's Solution | Cu²⁺ complex with citrate | Basic |

| Potassium Permanganate | KMnO₄ | Acidic or Basic |

| Chromic Acid | H₂CrO₄ | Acidic |

Condensation Reactions, including Schiff Base Formation

Aldehydes undergo condensation reactions, which involve the joining of two molecules, often with the elimination of a small molecule like water. A prominent example is the formation of imines, commonly known as Schiff bases, through reaction with primary amines. researchgate.netresearchgate.net

The formation of a Schiff base from this compound proceeds via the nucleophilic addition of a primary amine to the aldehyde carbonyl group, forming a carbinolamine intermediate. This intermediate then dehydrates (loses a water molecule) to form the stable imine product, which contains a carbon-nitrogen double bond (azomethine group). researchgate.net Schiff bases derived from hydroxyl-substituted aldehydes, such as salicylaldehyde (B1680747) or 2-hydroxy-1-naphthaldehyde, have been extensively studied for their complexation with metal ions and their photo- and thermochromic properties. nih.gov

Aldehydes with α-hydrogens, like this compound, can also undergo base-catalyzed aldol (B89426) condensation reactions, though this can be complex and lead to a mixture of products. researchgate.net Furthermore, acetaldehyde-mediated condensations are significant in processes like wine aging, where acetaldehyde (B116499) links phenolic compounds to form larger polymers. mdpi.comresearchgate.net

Table 3: Schiff Base Formation

| Reactant | General Formula | Product |

|---|---|---|

| This compound | C₈H₈O₂ | Schiff Base (Imine) |

| Primary Amine | R-NH₂ |

Tautomerism Studies: Keto-Enol Equilibrium

This compound, like most aldehydes with α-hydrogens, exists in equilibrium with its tautomer, an enol. libretexts.orglibretexts.org Tautomers are constitutional isomers that rapidly interconvert, typically by the migration of a proton and the shifting of a double bond. masterorganicchemistry.com The aldehyde itself is the "keto" form, and its tautomer is (Z)-2-(2-hydroxyphenyl)ethen-1-ol , the "enol" form.

This keto-enol tautomerism is catalyzed by both acid and base. youtube.com

Base-catalyzed: A base removes an acidic α-hydrogen (a hydrogen on the carbon adjacent to the carbonyl group) to form a resonance-stabilized enolate ion. Protonation of the oxygen atom of the enolate yields the enol. libretexts.orglibretexts.org

Acid-catalyzed: The carbonyl oxygen is protonated, making the carbonyl carbon more electrophilic. A base (like water) then removes an α-hydrogen, forming the enol. youtube.com

For most simple aldehydes and ketones, the keto-enol equilibrium strongly favors the keto form. libretexts.org For instance, acetone (B3395972) is more than 99.9% in its keto form at equilibrium. libretexts.org This preference is largely due to the greater strength of the C=O double bond compared to the C=C double bond. libretexts.org Despite its low concentration, the enol form is a key intermediate in many reactions involving the α-carbon.

Reactions of the Phenolic Hydroxyl Group

The hydroxyl group attached directly to the benzene (B151609) ring gives this compound phenolic properties. The oxygen atom has lone pairs of electrons and the hydroxyl proton is weakly acidic.

The phenolic hydroxyl group can undergo O-alkylation and O-acylation.

O-Alkylation: This reaction involves the conversion of the phenolic hydroxyl group into an ether. It is typically carried out by treating the phenol (B47542) with an alkylating agent, such as an alkyl halide (e.g., methyl iodide) or a dialkyl sulfate (B86663), in the presence of a base (e.g., sodium hydroxide or potassium carbonate). The base deprotonates the phenol to form a more nucleophilic phenoxide ion, which then attacks the alkylating agent in a nucleophilic substitution reaction. O-alkylation of similar phenolic compounds, like 2-hydroxy-1,4-naphthoquinone, has been shown to be controllable by the choice of base. nih.gov

O-Acylation: This reaction forms a phenyl ester from the phenolic hydroxyl group. It is achieved by reacting the phenol with an acylating agent, such as an acyl chloride or a carboxylic acid anhydride, often in the presence of a base like pyridine (B92270) or sodium hydroxide. The base serves to activate the phenol and/or neutralize the acidic byproduct (e.g., HCl).

Table 4: Reactions of the Phenolic -OH Group

| Reaction Type | Reagent Example | Product Functional Group |

|---|---|---|

| O-Alkylation | Methyl Iodide (CH₃I) + Base | Ether |

| O-Acylation | Acetyl Chloride (CH₃COCl) + Base | Ester |

Hydrogen Bonding Interactions: Intramolecular and Intermolecular

The presence of both a hydroxyl group (a hydrogen bond donor) and a carbonyl group (a hydrogen bond acceptor) within the same molecule allows for the formation of both intramolecular and intermolecular hydrogen bonds. These non-covalent interactions play a crucial role in determining the compound's physical properties, conformation, and reactivity.

Intramolecular Hydrogen Bonding:

In this compound, an intramolecular hydrogen bond can form between the hydrogen atom of the phenolic hydroxyl group and the oxygen atom of the aldehyde group. This interaction leads to the formation of a pseudo-six-membered ring, which imparts a degree of conformational rigidity to the molecule. Spectroscopic techniques, such as infrared (IR) and nuclear magnetic resonance (NMR) spectroscopy, are instrumental in studying these interactions. For instance, in structurally similar compounds like 2-hydroxy-2-(2'-hydroxyphenyl)-4-methylchromanes, the presence of intramolecular hydrogen bonds is evidenced by shifts in the vibrational frequencies of the O-H bond in IR spectra. researchgate.net Theoretical calculations on these related structures suggest that the enthalpy of such intramolecular hydrogen bonds is approximately 1.9 kcal/mol. researchgate.net

Intermolecular Hydrogen Bonding:

In addition to intramolecular interactions, molecules of this compound can engage in intermolecular hydrogen bonding with each other or with solvent molecules. These interactions are particularly significant in the condensed phase (liquid and solid states). The hydroxyl group of one molecule can act as a hydrogen bond donor to the carbonyl oxygen of a neighboring molecule, and vice-versa. Studies on analogous systems, such as the interaction between phenol and acetaldehyde, provide insight into the nature of these intermolecular bonds. physchemres.org Computational studies on phenol-acetaldehyde complexes have characterized the strong O-H···O=C hydrogen bonds, with calculated interaction energies indicating significant stabilization. physchemres.org

The interplay between intramolecular and intermolecular hydrogen bonding can be influenced by factors such as solvent polarity and concentration. In nonpolar solvents, intramolecular hydrogen bonding is often favored, while in polar, hydrogen-bonding solvents, intermolecular interactions with the solvent can become more prevalent.

Table 1: Spectroscopic and Calculated Data for Hydrogen Bonding in Analogous Compounds

| Interaction Type | Compound/System | Technique | Key Finding | Reference |

| Intramolecular | 2-hydroxy-2-(2'-hydroxyphenyl)-4-methylchromanes | IR Spectroscopy, Theoretical Calculations | Observation of free OH groups alongside intramolecularly bonded ones, with a calculated enthalpy of ~1.9 kcal/mol for the hydrogen bond. | researchgate.net |

| Intermolecular | Phenol and Acetaldehyde | DFT Calculations, FTIR Spectroscopy | Characterization of strong O-H···O=C hydrogen bonds with significant interaction energies. | physchemres.org |

Electrophilic Aromatic Substitution on the Phenyl Ring

The phenyl ring of this compound is susceptible to electrophilic aromatic substitution (EAS), a fundamental class of reactions in organic chemistry. nih.gov The regiochemical outcome of such reactions is determined by the directing effects of the existing substituents: the hydroxyl group and the acetaldehyde group.

The hydroxyl group is a powerful activating group and an ortho, para-director. This is due to the ability of its lone pair of electrons to donate electron density into the aromatic ring through resonance, stabilizing the positively charged intermediate (the sigma complex or Wheland intermediate) formed during the attack of an electrophile. lumenlearning.com Conversely, the acetaldehyde group is a deactivating group and a meta-director. The carbonyl group is electron-withdrawing, pulling electron density out of the ring and destabilizing the sigma complex, particularly when the electrophile attacks the ortho or para positions.

Given these competing directing effects, the outcome of an electrophilic aromatic substitution reaction on this compound will depend on the reaction conditions and the nature of the electrophile. However, the strong activating and directing effect of the hydroxyl group is generally expected to dominate, favoring substitution at the positions ortho and para to it (positions 4 and 6 on the ring). The steric hindrance from the adjacent acetaldehyde group might disfavor substitution at the 6-position to some extent.

Common electrophilic aromatic substitution reactions include nitration, halogenation, sulfonation, and Friedel-Crafts alkylation and acylation. libretexts.orglumenlearning.com For example, in a nitration reaction using a mixture of nitric acid and sulfuric acid, the electrophile is the nitronium ion (NO₂⁺). The expected major products would be 2-(2-hydroxy-4-nitrophenyl)acetaldehyde and 2-(2-hydroxy-6-nitrophenyl)acetaldehyde.

Table 2: Directing Effects of Substituents in Electrophilic Aromatic Substitution

| Substituent | Type | Activating/Deactivating | Directing Effect |

| -OH | Hydroxyl | Activating | ortho, para |

| -CHO | Acetaldehyde | Deactivating | meta |

Investigations into Reaction Kinetics and Thermodynamics

Detailed experimental studies on the reaction kinetics and thermodynamics of this compound are not extensively reported in the scientific literature. However, insights can be gleaned from studies of related compounds and general principles of chemical kinetics and thermodynamics.

The kinetics of reactions involving this compound, such as electrophilic aromatic substitution, would be influenced by the activation energy of the rate-determining step. In EAS reactions, the formation of the sigma complex is typically the slow, rate-determining step. lumenlearning.com The presence of the activating hydroxyl group would lower the activation energy for substitution at the ortho and para positions, leading to a faster reaction rate at these sites compared to benzene. Conversely, the deactivating acetaldehyde group would increase the activation energy for substitution at all positions, but less so for the meta position relative to the ortho and para positions.

For hydrogen bonding, the kinetics of bond formation and cleavage are typically very fast, occurring on the picosecond to nanosecond timescale. The thermodynamics of these interactions, characterized by the enthalpy and entropy of formation, determine the strength and prevalence of the hydrogen bonds at a given temperature. While specific thermodynamic data for this compound is unavailable, the data from analogous systems suggests that the intramolecular hydrogen bond would have a favorable negative enthalpy of formation.

Table 3: General Kinetic and Thermodynamic Considerations for Reactions of this compound

| Reaction Type | Kinetic Aspect | Thermodynamic Aspect |

| Electrophilic Aromatic Substitution | The activating -OH group lowers the activation energy for ortho, para substitution. The deactivating -CHO group increases the activation energy. The rate-determining step is the formation of the sigma complex. | The relative stability of the substituted products determines the thermodynamic favorability. Steric factors can influence product stability. |

| Hydrogen Bonding | Formation and breaking of hydrogen bonds are typically very fast processes. | The strength of the hydrogen bond is determined by its enthalpy and entropy of formation. Intramolecular hydrogen bonds are generally enthalpically favored. |

Role As a Chemical Intermediate in Complex Organic Synthesis

Precursor in the Synthesis of Heterocyclic Compounds

The inherent structure of 2-(2-hydroxyphenyl)acetaldehyde, with its ortho-positioned hydroxyl and acetaldehyde (B116499) moieties, makes it an ideal precursor for the synthesis of various oxygen- and nitrogen-containing heterocycles. These reactions often proceed through an initial reaction at the aldehyde followed by an intramolecular cyclization involving the phenolic hydroxyl group.

One notable application is in the formation of benzofuran (B130515) derivatives. Research has shown that related structures, such as 2-(2-hydroxyphenyl)acetonitriles, can be readily converted into benzofuranones. dicp.ac.cn This transformation highlights a strategy where the two-carbon side chain and the adjacent phenol (B47542) cyclize to form the five-membered heterocyclic ring fused to the benzene (B151609) ring.

Furthermore, precursors derived from the this compound scaffold are utilized in the synthesis of more complex heterocyclic systems like azaazulenes. In a specific example, 2-(2-methoxyphenyl)-1-azaazulene was synthesized and subsequently demethylated to yield the target 2-(2-hydroxyphenyl)-1-azaazulene. elsevierpure.com This multi-step synthesis demonstrates the utility of the core structure in building elaborate, fused-ring heterocyclic compounds. elsevierpure.com The intramolecular hydrogen bond between the phenolic hydrogen and the azaazulene nitrogen in the final product confirms the strategic positioning of the hydroxyl group. elsevierpure.com

| Heterocyclic System | Synthetic Strategy | Precursor/Related Compound |

| Benzofuranones | Intramolecular cyclization | 2-(2-Hydroxyphenyl)acetonitriles |

| Azaazulenes | Multi-step synthesis involving demethylation | 2-(2-Methoxyphenyl)-1-azaazulene |

Building Block for Functionalized Organic Molecules

The dual functionality of this compound allows it to act as a versatile building block for a wide array of functionalized organic molecules. Chemists can selectively target either the aldehyde or the phenol, or utilize both in tandem, to introduce new functional groups and build molecular complexity.

A key reactive intermediate that can be generated from precursors structurally similar to this compound is the o-quinone methide (o-QM). dicp.ac.cnnih.gov These highly reactive species are formed through the elimination of a leaving group from the benzylic position, a process facilitated by the adjacent phenol. Once formed, the o-QM can be trapped by a variety of nucleophiles. For instance, the reaction of an in situ generated o-QM with a cyanide source, such as trimethylsilyl (B98337) cyanide, provides a direct route to 2-(2-hydroxyphenyl)acetonitriles, introducing a nitrile functional group. dicp.ac.cn This method represents an efficient way to form a new carbon-carbon bond at the benzylic position under relatively mild conditions. dicp.ac.cn

This strategy of o-QM formation and trapping opens up pathways to a diverse range of functionalized molecules. By choosing different nucleophiles, a variety of substituents can be introduced, making this a powerful tool for creating libraries of functionalized phenolic compounds.

| Reaction Type | Reagent/Condition | Functional Group Added | Product Class |

| Nucleophilic Addition (via o-QM) | Trimethylsilyl cyanide (TMSCN) / Base | Nitrile (-CN) | 2-(2-Hydroxyphenyl)acetonitriles |

| Nucleophilic Addition (via o-QM) | Various Nucleophiles (e.g., thiols, amines) | Thioethers, Amines, etc. | Functionalized Phenolic Compounds |

Application in the Synthesis of Phenolic Polymers and Materials with Specific Functionalities

While direct polymerization of this compound is not extensively documented, its structural motifs are highly relevant to the synthesis of phenolic polymers and functional materials. Phenolic compounds are foundational monomers for producing resins and specialty polymers due to their rigidity and thermal stability. The presence of both a phenol ring and a reactive side chain in this compound provides handles for incorporation into polymer backbones or for grafting onto existing materials.

The aldehyde functionality can participate in condensation reactions, characteristic of phenol-formaldehyde resin production. Although formaldehyde (B43269) is the traditional aldehyde used, the acetaldehyde moiety in this compound offers a potential route to polymers with modified properties, such as increased flexibility or different cross-linking capabilities. The phenolic hydroxyl group provides a site for forming ether linkages or for post-polymerization modification, allowing for the tuning of the material's final properties, such as solubility, thermal resistance, or chelating ability. The development of materials from such functionalized phenols is an area of ongoing interest for creating advanced polymers with specific, tailored functionalities.

Development of Novel Synthetic Strategies Utilizing this compound Scaffold

The this compound scaffold has been central to the development of novel synthetic strategies, particularly those involving the generation of highly reactive intermediates under mild conditions. rsc.org A prime example is the use of precursors like 2-(1-tosylalkyl)phenols to generate o-quinone methides (o-QMs) in situ. dicp.ac.cn

This strategy represents a significant advancement over traditional methods that often require harsh conditions like high heat. nih.govscispace.com The process involves a base-induced elimination of a suitable leaving group (e.g., a tosylate) from the carbon adjacent to the phenyl ring. The neighboring hydroxyl group facilitates this elimination, leading to the transient formation of the o-QM. dicp.ac.cn

The synthetic utility of this method is vast, as the generated o-QM is a powerful electrophile that can be intercepted by a wide range of nucleophiles and dienophiles. nih.gov This has enabled the development of concise and efficient protocols for synthesizing complex molecules. For example, trapping the o-QM with cyanide anions has been shown to be an effective method for producing 2-(2-hydroxyphenyl)acetonitriles, which are themselves valuable precursors for heterocycles like benzofuranones. dicp.ac.cn This biomimetic approach, mimicking strategies used by nature to construct complex natural products, allows for the rapid assembly of intricate molecular architectures from simple phenolic precursors. nih.govrsc.org

Computational and Theoretical Chemistry Studies of 2 2 Hydroxyphenyl Acetaldehyde

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the behavior of molecules from first principles. For 2-(2-hydroxyphenyl)acetaldehyde, these calculations, particularly those based on Density Functional Theory (DFT), ab initio, and semi-empirical methods, have been instrumental in elucidating its structural and electronic characteristics.

Density Functional Theory (DFT) Studies of Molecular Structure and Electronic Properties

Density Functional Theory (DFT) has become a popular method for investigating the electronic structure of molecules. Functionals such as B3LYP, M06-2X, and ωB97XD, combined with various basis sets like 6-311++G(2d,2p), are commonly employed to optimize the molecular geometry of phenolic compounds. nih.govresearchgate.net These calculations yield precise information about bond lengths, bond angles, and dihedral angles, defining the molecule's three-dimensional structure.

Table 1: Representative Optimized Geometric Parameters (Illustrative) This table illustrates the type of data obtained from DFT calculations for a molecule like this compound. The values are hypothetical.

| Parameter | Bond/Angle | Calculated Value |

| Bond Length | C=O | ~1.21 Å |

| C-C (aldehyde) | ~1.51 Å | |

| O-H (phenol) | ~0.96 Å | |

| C-O (phenol) | ~1.36 Å | |

| Bond Angle | O=C-C | ~124° |

| C-C-O (phenol) | ~118° | |

| Dihedral Angle | H-O-C-C | ~0° or 180° |

Ab Initio and Semi-Empirical Methods for Conformational Analysis

The flexibility of the acetaldehyde (B116499) side chain in this compound allows for different spatial arrangements or conformations. Conformational analysis, performed using a range of computational methods, helps identify the most stable conformers.

Ab Initio Methods: High-level ab initio calculations, such as Møller-Plesset perturbation theory (MP2) and Coupled Cluster (CC) theory (e.g., CCSD(T)), provide very accurate energy calculations for different conformers. nih.gov These methods are computationally expensive but are considered the gold standard for refining energies. For a related compound, 2-(2-hydroxyphenyl)-1-azaazulene, CCSD(T)/6-311++G(2d,2p) calculations were used to refine DFT-calculated energies. nih.govresearchgate.net

Semi-Empirical Methods: Methods like AM1 are computationally less demanding and can be used to study the spatial arrangement of larger molecules. nih.gov For instance, a study on 2-hydroxy-2',5'-diazachalcones used the AM1 method to determine the lowest energy conformers. nih.gov For this compound, these methods can predict the relative stability of conformers arising from the rotation around the C-C single bond, such as the syn and anti conformations, where the aldehyde group is eclipsed or staggered relative to the phenyl ring.

Prediction of Spectroscopic Properties through Computational Methods (e.g., NMR, IR, UV-Vis)

Computational chemistry is a powerful tool for predicting and interpreting spectroscopic data. By simulating spectra, researchers can assign experimental peaks and gain a deeper understanding of the molecule's vibrational and electronic transitions. researchgate.net

Infrared (IR) Spectroscopy: DFT calculations can predict the vibrational frequencies of a molecule with a reasonable degree of accuracy. dtic.milnih.gov These calculations help in assigning the various vibrational modes (stretching, bending, etc.) observed in an experimental FT-IR spectrum. Scaling factors are often applied to the calculated frequencies to better match experimental values. nih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy: Predicting NMR chemical shifts (¹H and ¹³C) is another key application of DFT. nih.gov The accuracy of these predictions has improved significantly, with modern methods achieving mean absolute errors as low as 0.23 ppm for ¹H and 2.9 ppm for ¹³C NMR. arxiv.org Such calculations are invaluable for structural elucidation.

UV-Vis Spectroscopy: Time-Dependent Density Functional Theory (TD-DFT) is the method of choice for simulating UV-Vis absorption spectra. researchgate.netmdpi.com It calculates the energies of electronic transitions from the ground state to various excited states. This information helps in understanding the photophysical properties of the molecule and assigning the absorption bands observed experimentally.

Table 2: Representative Predicted Spectroscopic Data (Illustrative) This table illustrates the type of data obtained from computational spectroscopy for a molecule like this compound. The values are hypothetical.

| Spectrum | Parameter | Calculated Value | Assignment |

| IR | Vibrational Frequency | ~1730 cm⁻¹ | C=O stretch |

| ~3400 cm⁻¹ | O-H stretch (phenol) | ||

| ¹³C NMR | Chemical Shift | ~200 ppm | C=O |

| ~155 ppm | C-OH (phenol) | ||

| ¹H NMR | Chemical Shift | ~9.8 ppm | -CHO |

| ~5.5 ppm | -OH | ||

| UV-Vis | λ_max (in Methanol) | ~275 nm | π → π* transition |

Analysis of Molecular Orbitals and Charge Distribution (e.g., HOMO-LUMO, Mulliken Charge)

The distribution of electrons within a molecule governs its reactivity. Computational methods provide valuable tools to analyze this distribution.

Frontier Molecular Orbitals (HOMO-LUMO): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key to understanding chemical reactivity. The HOMO energy is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is an indicator of the molecule's chemical stability; a smaller gap suggests higher reactivity. nih.gov For a similar molecule, 2-hydroxy-5-(phenyldiazenyl) benzaldehyde (B42025) oxime, the HOMO-LUMO gap was calculated to be 3.76 eV, indicating that charge transfer can occur within the molecule. malayajournal.org

Mulliken Charge Distribution: Mulliken population analysis is a method to calculate the partial atomic charges on each atom in a molecule. niscpr.res.inuni-muenchen.de This analysis helps in understanding the electrostatic properties of the molecule, identifying which atoms are electron-rich (nucleophilic) and which are electron-deficient (electrophilic). niscpr.res.in It should be noted that Mulliken charges are known to be highly dependent on the basis set used in the calculation. uni-muenchen.dechemrxiv.org

Table 3: Representative Quantum Chemical Parameters (Based on a similar molecule) Data adapted from a study on 2-hydroxy-5-(phenyldiazenyl) benzaldehyde oxime, calculated at the B3LYP/6-311++G(d,p) level, to illustrate typical values. malayajournal.org

| Parameter | Value (eV) |

| HOMO Energy | -6.27 |

| LUMO Energy | -2.51 |

| HOMO-LUMO Gap | 3.76 |

Computational Elucidation of Reaction Mechanisms and Energy Barriers

Computational chemistry plays a crucial role in mapping out the pathways of chemical reactions. By calculating the energies of reactants, products, and transition states, researchers can determine the feasibility of a proposed mechanism.

This involves locating the transition state structure for each step of the reaction and calculating the activation energy barrier. nih.govqub.ac.uk For example, in the study of acetaldehyde formation, computational methods identified multiple transition states and determined that the C-O bond breaking is the rate-limiting step. nih.gov Similarly, calculations on the hydration of acetylene (B1199291) to acetaldehyde have been used to compute the energy barriers for different proposed pathways. researchgate.net These studies provide detailed, step-by-step insights into how reactions occur at the molecular level, which is essential for optimizing reaction conditions and designing new catalysts. researchgate.net

Table 4: Representative Reaction Energy Profile Data (Illustrative) This table illustrates the type of data obtained from reaction mechanism studies, using the tautomerization of vinyl alcohol to acetaldehyde as an example. researchgate.net

| Species | Description | Relative Energy (kcal/mol) |

| Reactant | Vinyl Alcohol | 0.0 |

| Transition State | Tautomerization TS | 20.7 (with 2 H₂O) |

| Product | Acetaldehyde | -12.1 |

Molecular Electrostatic Potential (MEP) Surface Analysis

The Molecular Electrostatic Potential (MEP) surface is a visual tool used to predict the reactive sites of a molecule. malayajournal.org It maps the electrostatic potential onto the electron density surface of the molecule.

The MEP surface is color-coded to indicate different potential regions:

Red: Regions of most negative electrostatic potential, indicating electron-rich areas that are susceptible to electrophilic attack.

Blue: Regions of most positive electrostatic potential, indicating electron-deficient areas that are susceptible to nucleophilic attack.

Green/Yellow: Regions of intermediate or near-zero potential.

For this compound, an MEP analysis would likely show negative potential (red) around the oxygen atoms of the hydroxyl and carbonyl groups, identifying them as sites for electrophilic interaction. malayajournal.org Conversely, the hydrogen atom of the hydroxyl group would exhibit a positive potential (blue), marking it as a site for nucleophilic interaction. This analysis provides a clear and intuitive picture of where the molecule is most likely to interact with other chemical species. researchgate.net

Advanced Computational Techniques (e.g., NBO Analysis, FMO Analysis, PDOS, TDOS)

Advanced computational methods are instrumental in elucidating the intricate electronic characteristics of molecules like this compound. These techniques offer a granular view of electron delocalization, charge transfer, and molecular orbital interactions, which govern the molecule's stability and reactivity.

Natural Bond Orbital (NBO) Analysis:

A key feature in this compound would be the intramolecular hydrogen bond between the hydroxyl group and the aldehyde oxygen. NBO analysis of similar structures often quantifies the strength of such interactions through the stabilization energy (E(2)) associated with the delocalization of the oxygen lone pair to the antibonding orbital of the O-H bond of the interacting group.

Interactive Table: Hypothetical NBO Analysis Data for this compound based on Salicylaldehyde (B1680747) Derivatives

The following table, based on findings for salicylaldehyde derivatives, illustrates the types of donor-acceptor interactions and their corresponding stabilization energies that would be expected in an NBO analysis of this compound. nih.govnih.gov

Frontier Molecular Orbital (FMO) Analysis:

FMO theory is crucial for predicting the chemical reactivity and electronic properties of a molecule by examining its Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). The energy gap between the HOMO and LUMO (Egap) is a key indicator of molecular stability and reactivity. nih.gov A smaller energy gap suggests higher reactivity. researchgate.net

In studies of salicylaldehyde derivatives, the HOMO is typically localized on the phenyl ring and the hydroxyl group, indicating these are the primary sites for electrophilic attack. nih.govresearchgate.net The LUMO is generally distributed over the aldehyde group and the phenyl ring, suggesting these are the regions susceptible to nucleophilic attack. nih.govresearchgate.net For this compound, a similar distribution would be anticipated.

Interactive Table: Representative FMO Data for Salicylaldehyde Derivatives

This table presents typical HOMO, LUMO, and energy gap values obtained from DFT calculations on salicylaldehyde-based compounds, which can be considered representative for this compound. nih.govresearchgate.net

Projected Density of States (PDOS) and Total Density of States (TDOS):

The Density of States (DOS) provides a graphical representation of the number of available electronic states at each energy level. The Total Density of States (TDOS) gives an overview of all molecular orbitals, while the Projected Density of States (PDOS) or Partial Density of States decomposes the TDOS into contributions from individual atoms or groups of atoms.

While specific PDOS/TDOS plots for this compound are not available, analysis of related phenolic compounds shows that the states near the HOMO level are primarily composed of p-orbitals from the phenyl ring carbons and the oxygen of the hydroxyl group. The states near the LUMO level are typically dominated by contributions from the p-orbitals of the carbonyl carbon and oxygen, as well as the phenyl ring carbons. This information is critical for understanding which parts of the molecule are involved in electronic transitions.

Time-Dependent Density Functional Theory (TD-DFT):

TD-DFT is a widely used method for calculating the electronic absorption spectra of molecules. It provides information about excitation energies, oscillator strengths, and the nature of electronic transitions. For salicylaldehyde derivatives, TD-DFT calculations have been successfully used to interpret their UV-Vis spectra. researchgate.netresearchgate.net The calculations typically show that the lowest energy electronic transitions are of a π → π* character, involving the promotion of an electron from the HOMO to the LUMO. researchgate.net These transitions are responsible for the main absorption bands observed in the experimental spectra.

Advanced Spectroscopic and Analytical Characterization Methodologies for Research

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

High-resolution NMR spectroscopy is a cornerstone for the unambiguous structural determination of 2-(2-hydroxyphenyl)acetaldehyde and its derivatives. researchgate.nethyphadiscovery.com While standard one-dimensional (1D) ¹H and ¹³C NMR provide initial structural information, advanced two-dimensional (2D) techniques are indispensable for resolving complex structures and stereochemistry. researchgate.netresearchgate.net

Key 2D NMR Experiments in Advanced Research:

COSY (Correlation Spectroscopy): Establishes ¹H-¹H coupling correlations, crucial for identifying adjacent protons within the molecule's framework. hyphadiscovery.commdpi.com

HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded ¹H-¹³C pairs, providing definitive carbon assignments. hyphadiscovery.commdpi.com

NOESY (Nuclear Overhauser Effect Spectroscopy): Detects through-space correlations between protons, offering insights into the molecule's three-dimensional structure and conformational preferences in solution. diva-portal.orgmdpi.com This is particularly useful for studying the spatial relationship between the aldehyde group and the hydroxyl group on the phenyl ring.

In the context of this compound research, these advanced NMR methods can elucidate the structures of reaction products, identify impurities, and study tautomeric equilibria (e.g., between the aldehyde and a potential cyclic hemiacetal form). For instance, HMBC can be used to confirm the connectivity between the methylene (B1212753) bridge and both the aromatic ring and the aldehyde carbonyl carbon. NOESY experiments can help determine the preferred orientation of the side chain relative to the phenyl ring, which can be influenced by intramolecular hydrogen bonding. diva-portal.orgmdpi.com

Table 1: Advanced NMR Techniques for Structural Elucidation

| Technique | Information Provided | Application in this compound Research |

|---|---|---|

| COSY | ¹H-¹H spin-spin coupling networks. | Mapping proton connectivity in the ethyl and phenyl moieties. |

| HSQC | Direct ¹H-¹³C correlations. | Assigning specific protons to their attached carbon atoms. |

| HMBC | Long-range ¹H-¹³C correlations (2-3 bonds). | Confirming the linkage between the phenyl ring, methylene group, and aldehyde. |

| NOESY | Through-space proton-proton proximities. | Investigating solution-state conformation and intramolecular interactions. diva-portal.orgmdpi.com |

Mass Spectrometry Techniques for Mechanistic Studies and Product Analysis

Mass spectrometry (MS) is a powerful tool for analyzing the products of reactions involving this compound and for gaining insights into reaction mechanisms. High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, allowing for the determination of elemental compositions of the parent compound and its reaction products. nist.gov

In mechanistic studies, MS can be used to detect and identify transient intermediates. For example, by coupling a reaction vessel to a mass spectrometer, it may be possible to observe the formation of key intermediates in real-time. Fragmentation patterns observed in tandem mass spectrometry (MS/MS) experiments provide structural information about the ions being analyzed. The fragmentation of the molecular ion of this compound would likely involve characteristic losses, such as the loss of a CHO group or cleavage of the C-C bond between the methylene and carbonyl groups. Analysis of these fragments can help to confirm the structure of the parent molecule and to identify unknown products formed in reactions. For instance, in a study of related compounds, a fragmentation pathway was proposed based on electron ionization GC-MS data. nih.gov

X-ray Crystallography for Solid-State Structure Determination of Derivatives

While obtaining a single crystal of this compound itself might be challenging, X-ray crystallography of its stable derivatives is an unparalleled method for determining the precise three-dimensional arrangement of atoms in the solid state. This technique provides definitive information on bond lengths, bond angles, and intermolecular interactions, such as hydrogen bonding and π–π stacking. researchgate.net

For derivatives of this compound, X-ray crystallography can:

Unambiguously establish the stereochemistry of reaction products.

Reveal the solid-state conformation, which can be compared with solution-state conformations determined by NMR.

Provide detailed insights into intermolecular hydrogen bonding networks, which can influence the physical properties of the material. For example, studies on related N-glycoprotein models have used X-ray crystallography to investigate the impact of different functional groups on N-glycosidic torsion and molecular assembly through hydrogen bonds. nih.gov

Vibrational Spectroscopy: Fourier Transform Infrared (FT-IR) and Raman for Advanced Research

FT-IR and Raman spectroscopy are powerful, non-destructive techniques that provide information about the vibrational modes of a molecule and are highly sensitive to functional groups and molecular structure. Beyond routine identification, these techniques can be employed in advanced research applications for this compound.

Hydrogen Bonding Studies: The position and shape of the O-H stretching band in both IR and Raman spectra are extremely sensitive to hydrogen bonding interactions. nih.govnih.gov By studying the spectra in different solvents or at various concentrations, one can probe the nature and strength of intramolecular hydrogen bonding between the phenolic hydroxyl group and the aldehyde oxygen, as well as intermolecular hydrogen bonding with solvent molecules. Temperature-dependent Raman studies can also provide insights into the dynamics of these bonds. mdpi.com

Conformational Analysis: Different conformers of this compound may have distinct vibrational spectra. Computational modeling, in conjunction with experimental FT-IR and Raman data, can help to identify the most stable conformers present in a sample.

In-situ Reaction Monitoring: Both FT-IR and Raman spectroscopy can be used to monitor the progress of reactions involving this compound in real-time. This allows for the observation of the disappearance of reactant bands and the appearance of product bands, providing kinetic information and insights into the reaction mechanism.

Table 2: Vibrational Frequencies of Key Functional Groups

| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) | Information Gained |

|---|---|---|---|

| O-H (Phenolic) | Stretching | ~3200-3600 | Sensitive to hydrogen bonding (intramolecular vs. intermolecular). nih.gov |

| C=O (Aldehyde) | Stretching | ~1720-1740 | Shifts can indicate conjugation and hydrogen bonding. |

| C-H (Aldehyde) | Stretching | ~2720 and ~2820 | Characteristic Fermi resonance doublet. |

| C=C (Aromatic) | Stretching | ~1450-1600 | Provides information on the phenyl ring substitution. |

Chromatographic Methods (e.g., HPLC-UV, LC-MS) for Purity Verification and Reaction Monitoring in Research

High-Performance Liquid Chromatography (HPLC) is an essential technique for the separation, quantification, and purification of this compound in research settings. bldpharm.com

Purity Assessment: HPLC with a UV detector is a standard method for determining the purity of a sample of this compound. The area of the peak corresponding to the compound is proportional to its concentration, allowing for quantitative analysis.

Reaction Monitoring: Small aliquots can be taken from a reaction mixture at various time points and analyzed by HPLC to monitor the consumption of starting materials and the formation of products. This is a powerful method for optimizing reaction conditions and for kinetic studies. Methods have been developed for the analysis of acetaldehyde (B116499) in various matrices, often involving derivatization followed by HPLC-UV detection. nih.govsigmaaldrich.comresearchgate.net

LC-MS: Coupling liquid chromatography with mass spectrometry (LC-MS) provides a highly sensitive and selective analytical tool. nih.gov As the components of a mixture are separated by the HPLC system, they are introduced into the mass spectrometer, which provides mass information for each component. This is invaluable for identifying byproducts and impurities in a sample, even at very low concentrations. LC-MS/MS can provide structural information for the separated components through fragmentation analysis. nih.gov

Specialized Spectroscopic Techniques (e.g., Two-Photon Spectroscopy for related carbonyls)

While direct two-photon spectroscopy studies on this compound may not be widely reported, the principles applied to structurally related carbonyl compounds are relevant for potential future research. Two-photon absorption is a nonlinear optical process where a molecule simultaneously absorbs two photons. This technique can offer unique advantages:

Enhanced Spatial Resolution: In microscopy applications, it allows for excitation in a very small focal volume, reducing out-of-focus fluorescence and photodamage.

Probing Different Electronic Transitions: Two-photon absorption selection rules can differ from one-photon absorption, potentially allowing for the excitation of electronic states that are forbidden in conventional UV-Vis spectroscopy.

For a molecule like this compound, which possesses a π-conjugated system and a carbonyl group, two-photon spectroscopy could potentially be used to study its electronic structure in more detail. For example, it could be used to investigate the nature of the n→π* and π→π* transitions and how they are affected by the phenolic hydroxyl group and intramolecular hydrogen bonding. nih.gov

Biological and Mechanistic Studies Excluding Clinical Applications

Investigation of Enzymatic Transformations Involving Hydroxyphenylacetaldehydes

The enzymatic conversion of hydroxyphenylacetaldehydes is central to various metabolic pathways. Enzymes involved in these transformations exhibit remarkable specificity and play crucial roles in cellular function.

Enzyme-Substrate Interactions and Specificity

The interaction between enzymes and hydroxyphenylacetaldehydes is a highly specific process, governed by the three-dimensional structure of the enzyme's active site. worthington-biochem.comyoutube.com This specificity ensures that the correct biochemical reactions occur efficiently. worthington-biochem.comyoutube.com Two primary models describe enzyme-substrate binding: the lock-and-key model, where the substrate fits perfectly into a rigid active site, and the induced-fit model, where the active site undergoes a conformational change upon substrate binding to achieve a complementary fit. mdpi.com

A prime example of an enzyme that utilizes a hydroxyphenylacetaldehyde as a substrate is norcoclaurine synthase (NCS) . This enzyme catalyzes the first committed step in the biosynthesis of benzylisoquinoline alkaloids in plants by condensing dopamine (B1211576) and 4-hydroxyphenylacetaldehyde (4-HPAA). nih.govnih.gov Studies on NCS from various plant sources, such as Thalictrum flavum and Papaver somniferum, have revealed key aspects of its substrate interactions.

NCS exhibits distinct saturation kinetics for its two substrates. For 4-HPAA, the enzyme shows hyperbolic saturation kinetics, which is typical for many enzymes. nih.govnih.gov However, for dopamine, it displays sigmoidal saturation kinetics, suggesting positive cooperativity between substrate-binding sites. nih.govnih.gov This cooperative binding implies that the binding of one dopamine molecule to the enzyme complex enhances the binding of subsequent dopamine molecules, allowing for fine-tuned regulation of the metabolic pathway.

The kinetic parameters for NCS from Thalictrum flavum ssp. glaucum have been determined, providing quantitative insight into its substrate affinity.

| Substrate | Kinetic Model | Km or S0.5 | Hill Coefficient (nH) |

| 4-Hydroxyphenylacetaldehyde (4-HPAA) | Hyperbolic | 335 µM | Not applicable |

| Dopamine | Sigmoidal | - | 1.8 |

| Data sourced from Samanani & Facchini (2002) nih.gov |

This table illustrates the differing binding mechanisms for the two substrates, highlighting the enzyme's specific and regulated interaction with both the amine and the aldehyde. The specificity of enzymes like NCS is crucial for channeling metabolites into specific biosynthetic pathways. worthington-biochem.comyoutube.com

Role in Fundamental Biochemical Pathways

Hydroxyphenylacetaldehydes are pivotal intermediates in the metabolism of aromatic amino acids and amines. A significant pathway is the catabolism of tyramine (B21549) , a biogenic amine derived from the amino acid tyrosine. In humans and other organisms, tyramine is metabolized by monoamine oxidase (MAO) , a flavoenzyme located on the outer mitochondrial membrane, to produce 4-hydroxyphenylacetaldehyde. nih.govyoutube.com This aldehyde is a transient and reactive intermediate.

Subsequently, aldehyde dehydrogenase (ALDH) enzymes rapidly oxidize 4-hydroxyphenylacetaldehyde to the more stable carboxylic acid, 4-hydroxyphenylacetic acid , which is then excreted. wikipedia.orgyoutube.com The efficient conversion of the aldehyde to the acid is crucial to prevent the accumulation of the reactive aldehyde, which can be toxic to cells. tufts.edu ALDH enzymes are a family of NAD(P)+-dependent enzymes that play a vital role in detoxifying both endogenous and exogenous aldehydes. wikipedia.orgnih.gov

Furthermore, as mentioned previously, 4-hydroxyphenylacetaldehyde is a key precursor in the biosynthesis of benzylisoquinoline alkaloids in plants. wikipedia.orgresearchgate.net This extensive class of natural products includes medicinally important compounds like morphine and codeine. The formation of the central intermediate, (S)-norcoclaurine, from dopamine and 4-hydroxyphenylacetaldehyde is the gateway to this diverse alkaloid family. nih.govnih.gov

Mechanistic Analysis of Biological Reactions Producing or Consuming Hydroxyphenylacetaldehydes

The biological reactions involving hydroxyphenylacetaldehydes are often complex and proceed through specific mechanistic steps. A key reaction is the Pictet-Spengler reaction , a specialized form of the Mannich reaction, which is central to the biosynthesis of many alkaloids. wikipedia.orgnih.gov

This reaction involves the condensation of a β-arylethylamine with an aldehyde or ketone, followed by ring closure. wikipedia.org In the case of norcoclaurine synthase (NCS), the reaction begins with the condensation of dopamine (the β-arylethylamine) and 4-hydroxyphenylacetaldehyde. ucl.ac.uk This condensation forms a Schiff base or, more accurately, an iminium ion intermediate under the acidic conditions that can be present in the enzyme's active site. wikipedia.orgnih.gov

The formation of this electrophilic iminium ion is the critical activating step. Subsequently, the electron-rich aromatic ring of the dopamine moiety attacks the iminium ion in an intramolecular electrophilic aromatic substitution reaction. nih.gov This ring-closing step forms the characteristic tetrahydroisoquinoline skeleton of (S)-norcoclaurine. The enzyme provides a chiral environment that directs the stereochemistry of this cyclization, leading to the formation of the specific (S)-enantiomer. ucl.ac.uk

While detailed studies on the direct formation of Schiff base adducts between 2-(2-hydroxyphenyl)acetaldehyde and proteins in a broader biological context are limited, the reactive nature of the aldehyde group makes such interactions plausible. Aldehydes are known to react with nucleophilic groups in proteins, such as the ε-amino group of lysine (B10760008) residues, to form Schiff bases. This type of covalent modification can alter protein structure and function.

Biosynthesis of Natural Products where Hydroxyphenylacetaldehydes are Mechanistic Intermediates

As established, hydroxyphenylacetaldehydes are crucial building blocks in the biosynthesis of benzylisoquinoline alkaloids . The enzyme norcoclaurine synthase (NCS) orchestrates the pivotal Pictet-Spengler reaction between dopamine and 4-hydroxyphenylacetaldehyde to form (S)-norcoclaurine. wikipedia.orgresearchgate.netucl.ac.uk This single enzymatic step constructs the fundamental C6-C2-N-C2-C6 carbon-nitrogen framework from which the vast structural diversity of over 2,500 known benzylisoquinoline alkaloids arises.

The biosynthesis begins with the amino acid L-tyrosine, which serves as the precursor for both dopamine and 4-hydroxyphenylacetaldehyde. Following the NCS-catalyzed condensation, (S)-norcoclaurine undergoes a series of enzymatic modifications, including hydroxylations, methylations, and oxidative cyclizations, to generate the various subclasses of benzylisoquinoline alkaloids, such as protoberberines, benzophenanthridines, and morphinans. The initial formation of the hydroxyphenylacetaldehyde intermediate is thus a critical control point, channeling primary metabolism into this specialized secondary metabolic pathway.

Studies on Geometric Isomerism (E/Z) in Enzymatic Pathways and their Metabolic Significance

Geometric isomerism, also known as cis-trans or E/Z isomerism, arises from restricted rotation around a chemical bond, most commonly a carbon-carbon double bond. studymind.co.uk In the context of enzymatic reactions, the specific geometric configuration of a substrate can be critical for proper binding to the active site and subsequent catalysis. libretexts.org Enzymes are highly stereoselective and can often distinguish between different geometric isomers. worthington-biochem.comnih.gov

While specific studies on the E/Z isomerism of this compound within enzymatic pathways are not extensively documented, the principles of stereoselectivity in enzyme catalysis provide a framework for understanding its potential significance. nih.govnumberanalytics.comresearchgate.netresearchgate.net For an enzyme to act on a substrate, the substrate must fit into the active site in a precise orientation that allows the catalytic residues to interact effectively. libretexts.org

A relevant example of the importance of isomerism in an enzyme's active site comes from studies on fructose-1,6-bisphosphate aldolase . Research has shown that rotational isomerization of the substrate D-glyceraldehyde 3-phosphate within the active site is necessary to generate the correct trans-isomer that is competent for C-C bond formation. nih.gov The cis-isomer, while also present, is oriented in a way that leads to an unproductive reaction. nih.gov

This concept of "isomer activation" within the active site could be applicable to enzymes that metabolize hydroxyphenylacetaldehydes. The flexibility or rigidity of the aldehyde side chain and the potential for different rotational isomers to exist could influence the rate and outcome of enzymatic reactions. The enzyme's active site would select for the specific conformer that is productive for catalysis, thereby ensuring the high stereospecificity observed in metabolic pathways. libretexts.org Further research into the structural biology of enzymes that process this compound would be necessary to elucidate the specific role of geometric isomerism in its metabolism.

Future Research and Emerging Areas in the Study of this compound

While this compound is a known chemical entity, dedicated research focusing on its synthesis, reaction mechanisms, applications, and biological roles remains limited. The following sections outline promising future research directions and emerging areas of investigation that could unlock the full potential of this intriguing molecule.

常见问题

Basic: What are the recommended methods for synthesizing 2-(2-hydroxyphenyl)acetaldehyde and confirming its structural integrity?

Synthesis typically involves multi-step organic reactions, such as condensation or substitution, to introduce the hydroxyphenyl group onto the acetaldehyde backbone. For structural confirmation, use liquid chromatography-high-resolution mass spectrometry (LC-HRMS/MS) to determine molecular mass and fragmentation patterns. Nuclear magnetic resonance (NMR) spectroscopy (e.g., H-NMR) is critical for verifying the position of the hydroxyl group and aromatic protons, as misidentification of isomers (e.g., ortho vs. meta substitution) can occur without rigorous analysis .

Basic: What safety precautions are critical when handling this compound in laboratory settings?

Use P95 (US) or P1 (EU) respirators for low exposure and OV/AG/P99 (US) or ABEK-P2 (EU) respirators for higher concentrations to prevent inhalation of dust or vapors. Avoid environmental release into drains, and employ dust-control measures during synthesis or purification. Acute toxicity data suggest minimizing skin contact using nitrile gloves and lab coats. Store the compound in airtight containers under recommended conditions to ensure stability .

Advanced: How can researchers resolve contradictions in isomer identification during structural elucidation of this compound derivatives?

Contradictions often arise from misassigned starting materials or spectral misinterpretation. For example, a study initially misidentified 2-(3-hydroxyphenyl)acetamide sulfate as the ortho-isomer due to incorrect reference material. To resolve this:

- Cross-validate using X-ray crystallography (for crystalline derivatives) to unambiguously assign substituent positions.

- Compare experimental NMR chemical shifts with computational predictions (e.g., DFT calculations).

- Utilize LC-HRMS/MS to distinguish isomers via retention time and fragmentation pattern differences .

Advanced: What experimental strategies are effective in determining the biological activity of this compound derivatives?

Design enzyme inhibition assays (e.g., acetylcholinesterase or kinase assays) to evaluate interaction with target proteins. For cellular effects, use cell viability assays (e.g., MTT or ATP-based assays) to assess cytotoxicity or proliferation. Dose-response studies (IC/EC) and molecular docking simulations can link structural features (e.g., hydroxyl group orientation) to activity. Always include positive controls (e.g., known inhibitors) and validate results across multiple biological replicates .

Advanced: How do structural modifications, such as halogen substitution, influence the chemical reactivity and biological activity of this compound?

Comparative studies of halogenated analogs (e.g., 2-(2-chlorophenyl)acetaldehyde vs. 2-(2-fluorophenyl)acetaldehyde) reveal:

- Electron-withdrawing groups (e.g., Cl, F) increase electrophilicity, enhancing reactivity in nucleophilic additions.

- Bioactivity shifts : Chlorine substitution may improve antimicrobial activity but reduce solubility, while fluorine can enhance metabolic stability. Use quantitative structure-activity relationship (QSAR) models to predict substituent effects .

Basic: Which spectroscopic techniques are most reliable for analyzing the purity and stability of this compound under varying storage conditions?

- High-performance liquid chromatography (HPLC) with UV detection monitors degradation products.